molecular formula C9H10N4OS B12494254 2-azido-N-[3-(methylsulfanyl)phenyl]acetamide

2-azido-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B12494254
M. Wt: 222.27 g/mol
InChI Key: PITQOLKIWAUGNX-UHFFFAOYSA-N
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Description

2-azido-N-[3-(methylsulfanyl)phenyl]acetamide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical syntheses. This compound features an azido group (-N₃) attached to an acetamide backbone, with a methylsulfanyl group (-SCH₃) on the phenyl ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 3-(methylsulfanyl)aniline with chloroacetyl chloride to form N-[3-(methylsulfanyl)phenyl]acetamide. This intermediate is then treated with sodium azide (NaN₃) to introduce the azido group, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for introducing the azido group.

    Hydrogen Gas (H₂) and Catalyst: Used for reducing the azido group to an amine.

    Hydrogen Peroxide (H₂O₂): Used for oxidizing the methylsulfanyl group.

Major Products Formed

    Triazoles: Formed through click chemistry.

    Amines: Formed through reduction of the azido group.

    Sulfoxides and Sulfones: Formed through oxidation of the methylsulfanyl group.

Mechanism of Action

The mechanism of action of 2-azido-N-[3-(methylsulfanyl)phenyl]acetamide primarily involves its reactivity due to the azido group. . This reaction is highly efficient and selective, making it valuable for various applications. The methylsulfanyl group can also participate in oxidation reactions, further expanding the compound’s utility in synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-azido-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both the azido and methylsulfanyl groups. This combination allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

2-azido-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C9H10N4OS/c1-15-8-4-2-3-7(5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14)

InChI Key

PITQOLKIWAUGNX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN=[N+]=[N-]

Origin of Product

United States

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